
1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound features a quinoline ring substituted with a chlorine atom at the 2-position and a phenylprop-2-en-1-one moiety at the 3-position.
Méthodes De Préparation
The synthesis of 1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroquinoline and benzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2-chloroquinoline and benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 2-chloro-3-(phenylmethylene)quinoline.
Cyclization: The intermediate undergoes cyclization under acidic conditions to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The compound can participate in further condensation reactions with various aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or silver nanoparticles.
Applications De Recherche Scientifique
1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit mammalian topoisomerase II.
Antimicrobial Activity: Quinoline derivatives, including this compound, exhibit antimicrobial properties and are investigated for their potential use as antibiotics.
Pharmacological Studies: The compound is used in pharmacological studies to understand its effects on various biological targets and pathways.
Synthetic Intermediates: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential therapeutic applications.
Comparaison Avec Des Composés Similaires
1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one can be compared with other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: This compound is structurally similar but contains an aldehyde group instead of the phenylprop-2-en-1-one moiety.
1-(2-Chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol: This derivative has additional substituents on the quinoline ring and exhibits different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic versatility.
Propriétés
| 113231-78-0 | |
Formule moléculaire |
C18H12ClNO |
Poids moléculaire |
293.7 g/mol |
Nom IUPAC |
1-(2-chloroquinolin-3-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H12ClNO/c19-18-15(12-14-8-4-5-9-16(14)20-18)17(21)11-10-13-6-2-1-3-7-13/h1-12H |
Clé InChI |
XTDAKXFKSWBTCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3N=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


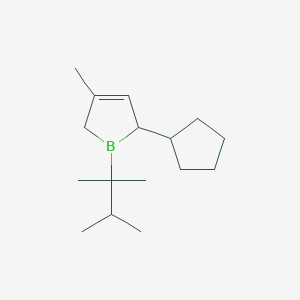
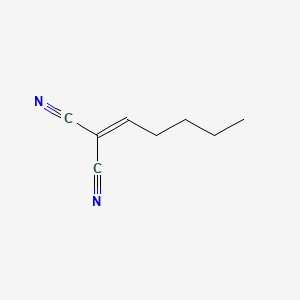
![N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14316596.png)
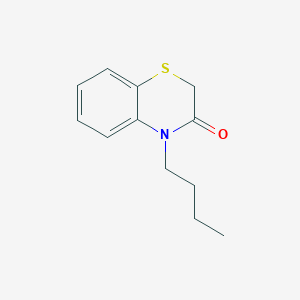
![1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-](/img/structure/B14316607.png)
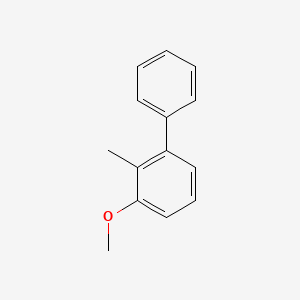
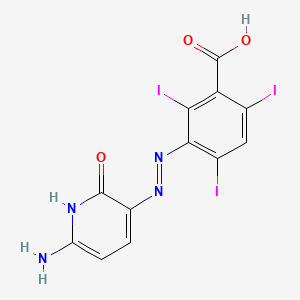
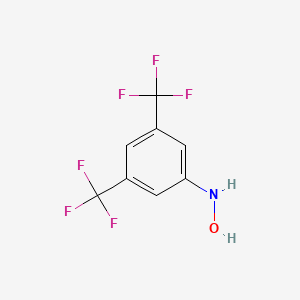
![Ethyl [2-(phenyltellanyl)hexadecyl]carbamate](/img/structure/B14316659.png)
